4-Azido-1-(4-methoxyphenyl)butan-1-one
Description
4-Azido-1-(4-methoxyphenyl)butan-1-one is a synthetic organic compound featuring a butanone backbone substituted with a 4-methoxyphenyl group at the ketone position (C1) and an azido (-N₃) functional group at the terminal carbon (C4).
Properties
CAS No. |
189079-75-2 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-azido-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H13N3O2/c1-16-10-6-4-9(5-7-10)11(15)3-2-8-13-14-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
RORQLBFGNHMBBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Azido-1-(4-methoxyphenyl)butan-1-one with key analogs:
Key Observations:
- Chain Length and Reactivity: The butanone chain in the target compound (four carbons) offers greater flexibility and azide accessibility compared to 2-Azido-1-(4-methylphenyl)ethanone (ethanone backbone). This may enhance its utility in click chemistry or photochemical reactions .
- The methoxy group’s electron-donating nature could stabilize charge-transfer interactions, as seen in cytotoxic β-carboline derivatives .
- Heterocyclic vs. Aromatic Substituents : The thienyl analog (C₈H₉N₃OS) exhibits reduced molecular weight and sulfur-based electronic properties, which may alter solubility or metabolic stability compared to phenyl derivatives .
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